5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Description
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-bromophenyl group at position 4 and a methyl group at position 3. The oxazole ring is linked to a phenol moiety substituted with a benzyloxy group at position 4. This structure combines aromatic, electron-withdrawing (bromine), and lipophilic (benzyl) groups, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.
Properties
Molecular Formula |
C23H18BrNO3 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H18BrNO3/c1-15-22(17-7-9-18(24)10-8-17)23(28-25-15)20-12-11-19(13-21(20)26)27-14-16-5-3-2-4-6-16/h2-13,26H,14H2,1H3 |
InChI Key |
IAGLZGRAUILRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl acetic acid with benzyloxyphenol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituents, molecular properties, and synthesis yields.
Structural Analogs and Key Features
Detailed Analysis
Heterocyclic Core Differences
- 1,2,4-Triazole (References 4, 8) : Triazoles exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance solubility or protein binding compared to oxazoles .
Substituent Effects
- Bromophenyl Group : Present in all compounds, the bromine atom contributes to electron-withdrawing effects and may enhance halogen bonding in biological targets .
- Benzyloxy vs. Methoxy : The benzyloxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the methoxy group in the oxadiazole analog (logP ~3.2) .
- Sulfur-Containing Groups : Triazole-thiones (e.g., compound 19a ) and thioacetamides (e.g., compound in ) introduce sulfur atoms, which can influence redox properties and metal coordination.
Crystallographic Data
Biological Activity
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular structure of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol can be represented as follows:
This compound features a phenolic hydroxyl group, a benzyloxy substituent, and an oxazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazolone have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of bromine in the structure has been linked to enhanced antimicrobial effects.
A study indicated that the compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol | Bacillus subtilis | 32 |
| 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol | Escherichia coli | 64 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using carrageenan-induced paw edema models. The results indicate that it significantly reduces inflammation compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
In one study, the compound exhibited a dose-dependent reduction in paw edema with an effective dose (ED50) determined at approximately 10 mg/kg.
Antioxidant Activity
The antioxidant capacity of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol was assessed using the DPPH radical scavenging assay. The results showed that it possesses moderate antioxidant activity with an IC50 value of 25 µg/mL. This suggests its potential utility in preventing oxidative stress-related damage in biological systems.
Case Studies
- Antimicrobial Screening : A screening of various derivatives including the target compound revealed that while many exhibited low antibacterial activity, those with electron-donating groups showed improved efficacy against Bacillus subtilis and Candida albicans.
- In Vivo Anti-inflammatory Effects : In a controlled animal study, administration of the compound led to significant reductions in inflammatory markers in serum and tissue samples from treated animals compared to untreated controls.
- Structure-Activity Relationship (SAR) : Analysis indicates that modifications on the phenolic ring and oxazole moiety significantly influence biological activity. Compounds with bulky substituents tended to exhibit enhanced antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
